2,3,6-Trichloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237437 | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65510-46-5, 88963-39-7 | |

| Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,6-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloroaniline is a polychlorinated aromatic amine of significant interest in organic synthesis, serving as a key building block for various agrochemicals, pharmaceuticals, and dyestuffs. The precise arrangement of chlorine substituents on the aniline ring dictates its chemical reactivity and subsequent application. This guide provides a comprehensive overview of the most viable synthetic pathways to this compound, focusing on reaction mechanisms, detailed experimental protocols, and comparative analysis of methodologies. While direct chlorination of aniline is a common industrial process for producing trichloroanilines, the inherent directing effects of the amino group favor the formation of the 2,4,6-isomer, making it an unsuitable route for the 2,3,6-substitution pattern.[1][2][3] This guide will, therefore, focus on a more regioselective and reliable two-step approach: the nitration of 1,2,4-trichlorobenzene followed by the reduction of the resulting nitroaromatic intermediate.

Primary Synthesis Pathway: A Two-Step Approach

The most effective and regioselective synthesis of this compound is achieved through a two-step process commencing with the nitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-3-nitrobenzene. This intermediate is then subjected to reduction to afford the target aniline.

Step 1: Nitration of 1,2,4-Trichlorobenzene

The introduction of a nitro group onto the 1,2,4-trichlorobenzene ring is a classic electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the three chlorine atoms. While chlorine is an ortho-, para-director, the steric hindrance and combined deactivating effects lead to the preferential substitution at the C3 position.

Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile, attacking the electron-rich benzene ring. A resonance-stabilized carbocation (sigma complex) is formed, which then loses a proton to restore aromaticity, yielding 1,2,4-trichloro-3-nitrobenzene.

Experimental Protocol: Nitration of 1,2,4-Trichlorobenzene

Adapted from a patented industrial process.[4]

Materials:

-

1,2,4-Trichlorobenzene

-

Nitrating agent (e.g., a mixture of 18% nitric acid, 77.8% sulfuric acid, and 4.2% water)[4]

-

Water

-

Ice

Procedure:

-

Prepare the nitrating agent by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

In a reaction vessel equipped with a stirrer and a thermometer, warm the nitrating agent to approximately 35°C.

-

Slowly add 1,2,4-trichlorobenzene to the nitrating agent over a period of 30 minutes, maintaining the reaction temperature at around 100°C.

-

After the addition is complete, maintain the reaction mixture at 110°C for 6.5 hours.[4]

-

Upon completion, carefully pour the hot reaction mixture into a large volume of ice-water to precipitate the crude 1,2,4-trichloro-3-nitrobenzene.

-

Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Safety Precautions:

-

Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Step 2: Reduction of 1,2,4-Trichloro-3-nitrobenzene

The reduction of the nitro group in 1,2,4-trichloro-3-nitrobenzene to an amino group is the final step in the synthesis of this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Mechanism of Catalytic Hydrogenation: This process involves the use of a catalyst, typically a noble metal such as platinum or palladium supported on carbon, and a source of hydrogen. The nitro compound adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms in a stepwise manner. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before the final amine is formed. The chemoselectivity of this reaction is crucial to avoid hydrodehalogenation (removal of chlorine atoms).[5][6][7]

Experimental Protocol: Reduction of 1,2,4-Trichloro-3-nitrobenzene

Based on the findings of Ayyangar et al.[8]

Materials:

-

1,2,4-Trichloro-3-nitrobenzene

-

Concentrated Sulfuric Acid

-

Water

-

Ice

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add the crude 1,2,4-trichloro-3-nitrobenzene to concentrated sulfuric acid.

-

Heat the mixture with stirring for 3 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as a sodium hydroxide solution, until the this compound precipitates.

-

Collect the solid product by filtration, wash with water to remove any inorganic salts, and dry.

-

The crude this compound can be purified by recrystallization or sublimation.

Safety Precautions:

-

Handle concentrated sulfuric acid with appropriate safety measures.

-

The addition of the reaction mixture to ice and the subsequent neutralization are exothermic and should be performed with care.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Temperature | Time | Yield | Purity | Reference |

| Nitration | 1,2,4-Trichlorobenzene | Nitric Acid, Sulfuric Acid | 100-110°C | 6.5 h | >90% | High | [4] |

| Reduction | 1,2,4-Trichloro-3-nitrobenzene | Sulfuric Acid | Heating | 3 h | 65% | - | [8] |

| Alternative Reduction (Catalytic Hydrogenation) | Chloronitrobenzenes | H₂, Pt/Fe₃O₄ catalyst | - | - | ≥99.4% | High | [5] |

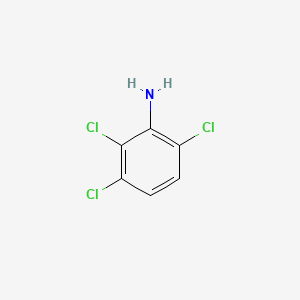

Synthesis Pathway Visualization

Caption: Primary two-step synthesis pathway for this compound.

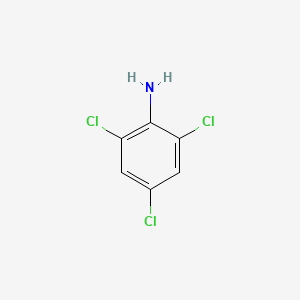

Alternative Synthesis Considerations: The Sandmeyer Reaction

An alternative, though less direct, approach to synthesizing specific chloroaniline isomers is the Sandmeyer reaction.[9][10] This reaction involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with a chlorine atom using a copper(I) chloride catalyst. To synthesize this compound via this route, one would require a suitable diaminodichlorobenzene precursor, which may not be readily available. The multi-step nature of this pathway often makes it less efficient for the synthesis of this specific isomer compared to the nitration-reduction sequence.

Caption: A potential, though less common, Sandmeyer reaction pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a regioselective two-step process involving the nitration of 1,2,4-trichlorobenzene and subsequent reduction of the nitro intermediate. This pathway offers good yields and high purity of the desired isomer, avoiding the regioselectivity issues associated with the direct chlorination of aniline. The choice of reduction method for the second step can be tailored based on available equipment and desired process conditions, with both chemical reduction and catalytic hydrogenation being viable options. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize this important chemical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 3. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]

- 4. US2749372A - Trichlorodinitrobenzenes - Google Patents [patents.google.com]

- 5. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Introduction: The Critical Role of Isomerism in Chlorinated Anilines

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloroaniline

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 88963-39-7). Recognizing the limited availability of experimentally-derived data for this specific isomer in peer-reviewed literature, this document adopts an investigative approach. It presents the known data for this compound, offers a comparative analysis with its more thoroughly characterized isomers (e.g., 2,4,5- and 2,4,6-trichloroaniline), and provides detailed, field-proven experimental protocols for the complete characterization of its core physicochemical parameters. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for synthesis, analytical method development, or toxicological assessment.

Chlorinated anilines are a class of aromatic compounds fundamental to the chemical industry, serving as precursors in the synthesis of dyes, pesticides, herbicides, and pharmaceuticals.[1][2] The specific isomerism—the precise arrangement of chlorine atoms on the aniline ring—dramatically influences the compound's physicochemical properties, and by extension, its reactivity, environmental fate, and toxicological profile.

The position of the electron-withdrawing chlorine atoms alters the electron density of the aromatic ring and the basicity of the amino group. This directly impacts properties such as:

-

Acidity/Basicity (pKa): The pKa of the conjugate acid is highly sensitive to the electronic effects of the substituents.

-

Melting and Boiling Points: Molecular symmetry and intermolecular forces (hydrogen bonding, dipole-dipole interactions) are dictated by isomer structure. For instance, the highly symmetric 2,4,6-isomer has a distinct melting point compared to its asymmetric counterparts.

-

Solubility: Polarity and crystal lattice energy, both functions of isomer structure, govern solubility in aqueous and organic media.

-

Spectroscopic Profile: The chemical environment of each proton and carbon atom, as well as the electronic transitions, are unique to each isomer, resulting in distinct NMR, IR, and UV-Vis spectra.

This compound is an important synthetic intermediate.[3] However, unlike the 2,4,6-isomer, its properties are not extensively documented in public databases, a fact noted by chemical suppliers who state its characteristics have not been thoroughly investigated.[4] This guide, therefore, provides both the known data and a validated roadmap for its complete experimental characterization.

Physicochemical Profile of this compound

The available data for this compound is limited. The following table summarizes the core identification and physical properties sourced from chemical supplier technical data.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 88963-39-7 | [3][4][5] |

| Molecular Formula | C₆H₄Cl₃N | [3][5] |

| Molecular Weight | 196.46 g/mol | [3][5] |

| Boiling Point | 261.4 °C (at 760 mmHg) | [3] |

| Density | 1.54 g/cm³ |[3] |

Comparative Analysis with Key Trichloroaniline Isomers

To contextualize the expected properties of the 2,3,6-isomer, it is instructive to compare it with its well-studied relatives. The data below illustrates the profound impact of chlorine atom placement on the molecule's characteristics.

Table 2: Comparative Physicochemical Properties of Trichloroaniline Isomers

| Property | 2,4,6-Trichloroaniline | 2,4,5-Trichloroaniline | 2,3,4-Trichloroaniline |

|---|---|---|---|

| CAS Number | 634-93-5 | 636-30-6 | 634-67-3 |

| Melting Point | 73-79 °C[1][6][7] | 93-95 °C | Not specified |

| Boiling Point | 262 °C[1][7][8] | 270 °C | Not specified |

| Water Solubility | <0.1 g/100 mL (21.5 °C)[1][8][9]; 32 mg/L (19 °C)[10] | Insoluble | Not specified |

| logP (Octanol/Water) | 3.69[9][11][12] | Not specified | Not specified |

| pKa (Conjugate Acid) | -0.03 to 0.07[8][9][11] | Not specified | Not specified |

The high degree of symmetry in 2,4,6-trichloroaniline influences its crystal packing, leading to its specific melting point. Its low pKa value reflects the strong electron-withdrawing effects of the three chlorine atoms positioned ortho and para to the amino group, significantly reducing its basicity. It is plausible that the properties of this compound will fall within a similar range, but experimental verification is essential.

A Validated Workflow for Complete Physicochemical Characterization

For a compound with limited data like this compound, a systematic experimental workflow is required. The following protocols are based on standard, internationally recognized methodologies.

Diagram 1: A logical workflow for the comprehensive physicochemical characterization of this compound.

Protocol: Determination of Melting Point (Capillary Method)

-

Principle: This method relies on visually observing the temperature range over which the crystalline solid transitions to a liquid phase. The narrowness of the range is an indicator of purity.

-

Methodology:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

-

Causality and Trustworthiness: Using a calibrated instrument and a slow heating rate near the melting point are critical for accuracy. Repeating the measurement on at least three independent samples validates the result. For the related 2,4,6-isomer, a melting point of 74.0-81.0 °C is reported, providing a likely starting range for this experiment.[13]

Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)

-

Principle: This is the gold standard method for determining the water solubility of a substance. It involves saturating water with the substance and measuring its concentration after equilibrium is achieved.

-

Methodology:

-

Add an excess amount of this compound to a flask containing high-purity water.

-

Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a preliminary period (e.g., 24 hours). Measure the concentration of the aniline in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

Continue agitation, taking measurements at subsequent 24-hour intervals.

-

Equilibrium is reached when three consecutive measurements are within statistical agreement.

-

Once equilibrium is confirmed, centrifuge the solution to separate undissolved solid.

-

Carefully extract an aliquot of the clear supernatant and determine its concentration.

-

-

Causality and Trustworthiness: The long equilibration time is necessary to ensure true saturation is achieved. Maintaining a constant temperature is vital as solubility is temperature-dependent. The use of a validated, sensitive analytical method for quantification ensures the accuracy of the final value. The reported solubility of the 2,4,6-isomer is very low (<0.1 g/100 mL), suggesting a highly sensitive analytical method will be required.[1][8]

Protocol: Spectroscopic Characterization

-

Principle: Each spectroscopic technique provides a unique fingerprint of the molecule's structure and electronic properties.

-

Methodology:

-

¹H and ¹³C NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum of 2,4,6-trichloroaniline shows a singlet for the two aromatic protons at δ 7.19 and a broad signal for the two amine protons at δ 4.43.[1] The ¹³C NMR shows four distinct signals corresponding to the different carbon environments.[1] Similar, yet distinct, spectra would be expected for the 2,3,6-isomer, which would confirm its unique structure.

-

FT-IR: Analyze a sample as a KBr pellet. The spectrum will show characteristic N-H stretching bands for the primary amine group and C-Cl stretching bands, confirming the presence of key functional groups.

-

UV-Vis: Dissolve the sample in a suitable solvent (e.g., methanol or water). The UV spectrum for 2,4,6-trichloroaniline in water shows two absorption maxima at 245 nm and 306 nm.[10] These correspond to electronic transitions within the molecule and are useful for developing spectrophotometric analytical methods.

-

Analytical Strategies for Isomer Separation and Quantification

In research and development, it is often necessary to separate and quantify this compound from its isomers or other matrix components.

Diagram 2: Decision workflow for selecting an appropriate analytical method for this compound.

-

Gas Chromatography (GC): EPA method 8131 provides guidance for the analysis of aniline derivatives.[14] It notes that some isomers, such as 2-nitroaniline and 2,4,6-trichloroaniline, may not be fully resolved on certain capillary columns, emphasizing the need for careful column selection and method validation.[14] A nitrogen-phosphorus detector (NPD) is often used for its selectivity towards nitrogen-containing compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating trichloroaniline isomers.[15] A C8 or C18 reversed-phase column with a mobile phase of acetonitrile and water is typically effective.[15] Detection is commonly performed using a photo-diode array (PDA) detector, which provides spectral information to aid in peak identification.[15]

Safety and Handling

While specific toxicological data for this compound is scarce, the data for its isomers necessitates handling it as a hazardous substance.

-

Hazards: Other trichloroaniline isomers are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[16] They are also very toxic to aquatic life.[16][17]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

Store in a tightly sealed container away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][18]

-

Conclusion

This compound is a valuable chemical intermediate whose physicochemical properties are not well-defined in the public domain. This guide has consolidated the known data, including its CAS number (88963-39-7), molecular weight (196.46 g/mol ), boiling point (261.4 °C), and density (1.54 g/cm³).[3][5] By providing a comparative analysis with other trichloroaniline isomers and detailing robust, standard experimental protocols, this document serves as a practical tool for researchers. The systematic application of these methodologies will close the existing data gaps, enabling the safe, effective, and compliant use of this compound in scientific research and drug development.

References

- 1. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 2,4,6-Trichloroaniline, 98+% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 13. A19044.14 [thermofisher.com]

- 14. epa.gov [epa.gov]

- 15. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cpachem.com [cpachem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. echemi.com [echemi.com]

Spectroscopic Characterization of 2,3,6-Trichloroaniline: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for 2,3,6-trichloroaniline (CAS 88963-39-7), a significant chlorinated aromatic amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amine whose chemical properties and biological effects are of considerable interest in various fields, including environmental science and as an intermediate in organic synthesis. Accurate and thorough characterization of its molecular structure is paramount for understanding its reactivity, metabolism, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will present and interpret the predicted spectroscopic data for this compound, coupled with established experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms in the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amino group.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Interpretation |

| H4 | 7.35 | Doublet | Deshielded due to the para and ortho chlorine atoms. |

| H5 | 7.05 | Doublet | Shielded relative to H4 due to its position relative to the amino group. |

| NH₂ | 4.50 | Broad Singlet | The broadness is due to quadrupole broadening and potential hydrogen exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The predicted chemical shifts are highly dependent on the attached functional groups.

| Carbon | Predicted Chemical Shift (ppm) | Interpretation |

| C1 (C-NH₂) | 145.0 | Carbon attached to the electron-donating amino group, shifted downfield. |

| C2 (C-Cl) | 130.0 | Carbon directly bonded to a chlorine atom. |

| C3 (C-Cl) | 128.0 | Carbon directly bonded to a chlorine atom. |

| C4 (C-H) | 125.0 | Aromatic carbon bonded to a hydrogen atom. |

| C5 (C-H) | 120.0 | Aromatic carbon bonded to a hydrogen atom. |

| C6 (C-Cl) | 135.0 | Carbon directly bonded to a chlorine atom, deshielded by two adjacent chlorine atoms. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time or a higher number of scans may be necessary due to the lower natural abundance of ¹³C.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C-Cl bonds, and the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | ~3400-3500 | Doublet characteristic of a primary amine. |

| Aromatic C-H Stretch | ~3000-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Aromatic C=C Stretch | ~1400-1600 | Skeletal vibrations of the benzene ring. |

| C-N Stretch (Aromatic) | ~1250-1350 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom.[1] |

| C-Cl Stretch | ~1000-1100 | Stretching vibrations of the carbon-chlorine bonds. |

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of three chlorine atoms.

| m/z Value | Interpretation |

| 195/197/199 | Molecular ion peak ([M]⁺) cluster, showing the isotopic pattern for three chlorine atoms. |

| 160/162 | Fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺). |

| 124 | Fragment resulting from the loss of HCl and a chlorine atom. |

The fragmentation of halogenated aromatic compounds in EI-MS is a complex process that can involve the loss of halogen atoms, hydrogen halides, and cleavage of the aromatic ring. The relative intensities of the isotopic peaks in the molecular ion cluster are a key diagnostic feature for compounds containing chlorine.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of this compound is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

The probe is gradually heated to volatilize the sample into the ion source.

Data Acquisition:

-

The volatilized sample is ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted view of the molecular structure of this compound. The predicted NMR, IR, and MS data, in conjunction with the outlined experimental protocols, offer a robust framework for the identification and characterization of this compound. This information is critical for researchers and scientists working with this compound, enabling them to confidently assess its purity, structure, and behavior in various chemical and biological systems.

References

Introduction to 2,3,6-Trichloroaniline: A Compound of Interest

An In-Depth Technical Guide to the Toxicological Effects of 2,3,6-Trichloroaniline on Cell Lines

Halogenated anilines represent a class of organic compounds with significant utility in synthetic chemistry, serving as versatile building blocks for a range of complex molecules.[1] Among these, trichloroanilines (TCAs) are notable for their use as intermediates in the manufacturing of fungicides, mono-azo dyestuffs, and other industrial chemicals.[2][3] This guide focuses specifically on this compound (2,3,6-TCA), a lesser-studied isomer compared to its more common counterpart, 2,4,6-Trichloroaniline.

The widespread use of chloroaniline-based compounds, including pesticides and dyes, leads to their potential release into the environment, where they are considered priority pollutants.[4][5] Occupational exposure can occur via inhalation and dermal contact, while the general population may be exposed through contaminated drinking water or contact with products containing TCA derivatives.[5][6] Given its persistence and potential for human exposure, a thorough understanding of the toxicological profile of 2,3,6-TCA at the cellular level is imperative for risk assessment and the development of safety guidelines.

Physicochemical Properties

This compound is a halogenated aromatic amine. The addition of chlorine atoms to the aniline ring significantly alters its chemical properties, including its lipophilicity (logP) and dissociation constant (pKa), which in turn influence its environmental fate, bioavailability, and metabolic pathways. The hydrochloride salt form is often used to improve stability and water solubility for handling and experimental purposes.[1]

Core Mechanisms of Trichloroaniline-Induced Cellular Toxicity

While specific data on 2,3,6-TCA is limited, the toxicological mechanisms of related chloroanilines, particularly other TCA isomers and dichloroanilines, provide a robust framework for understanding its likely effects. The primary modes of toxicity involve metabolic activation into reactive species, induction of oxidative stress, and subsequent initiation of programmed cell death, or apoptosis.

Metabolic Bioactivation

Anilines are known to undergo extensive metabolism, primarily in the liver but also in extrahepatic tissues.[7] Key enzymatic pathways include N-oxidation and ring hydroxylation, often mediated by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems.[4][7] This bioactivation can generate reactive metabolites, such as N-hydroxyl and nitroso derivatives.[4] These metabolites are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, disrupting their function and leading to cell death.[4] Furthermore, these intermediates can participate in redox cycling, a process that perpetually generates reactive oxygen species (ROS).[4][8]

Induction of Oxidative Stress

A central tenet of chloroaniline toxicity is the induction of oxidative stress.[9] This occurs when the production of ROS—such as superoxide anions, hydroxyl radicals, and hydrogen peroxide—overwhelms the cell's antioxidant defense capacity.[10] As proposed for related compounds, the metabolites of 2,3,6-TCA can trigger a cascade of ROS generation.[4][8] This oxidative onslaught damages cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids.[10] DNA damage is an early event associated with ROS generation, which can lead to mutations and genomic instability.[10]

Activation of Apoptotic Pathways

Cellular damage induced by bioactivation and oxidative stress often culminates in apoptosis. This programmed cell death is a critical defense mechanism to eliminate damaged cells. Apoptosis can be initiated through two primary pathways:

-

The Intrinsic (Mitochondrial) Pathway: ROS-mediated damage to mitochondria can disrupt the mitochondrial membrane potential and lead to the release of pro-apoptotic factors like cytochrome c.[10] This triggers a cascade involving the activation of caspase-9 and the executioner caspase-3/7, ultimately leading to cell dismantling.[11] The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this pathway.[12][13]

-

The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands (like FasL) to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates the executioner caspases.[11]

The diagram below illustrates the proposed integrated pathway for 2,3,6-TCA toxicity.

Caption: Proposed mechanism of this compound cellular toxicity.

Assessment of Cytotoxicity: The MTT Assay

The first step in characterizing the toxicity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.[14][15]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically, typically around 570 nm.[14][17]

Caption: Standard workflow for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

Causality: This protocol is designed to generate a dose-response curve, which is essential for calculating the IC50 value (the concentration of a substance that inhibits a biological process by 50%). Using a range of concentrations ensures the identification of both sublethal and lethal effects. Including a vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the TCA is not itself toxic.

Materials:

-

Cell line of interest (e.g., HepG2, HEK293)

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound (TCA) stock solution (in DMSO)

-

Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl).[18]

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until ~70-80% confluent) to allow for cell attachment.[18]

-

Compound Preparation and Treatment: Prepare serial dilutions of the 2,3,6-TCA stock solution in serum-free or complete medium. Remove the old medium from the cells and add 100 µL of the TCA dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Reagent Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[17][18] Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in the control wells.[15]

-

Formazan Solubilization: Carefully remove the medium containing MTT.[14] Add 100-150 µL of the solubilization solution to each well.[16][18]

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14][18] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[14][15] A reference wavelength of 620-630 nm can be used to reduce background noise.[14][18]

Data Presentation and Interpretation

The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control cells. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value can be calculated.

| Concentration of 2,3,6-TCA | Mean Absorbance (570 nm) | % Viability vs. Control |

| Vehicle Control (0 µM) | 1.250 | 100% |

| 1 µM | 1.188 | 95% |

| 10 µM | 0.938 | 75% |

| 50 µM | 0.650 | 52% |

| 100 µM | 0.313 | 25% |

| 200 µM | 0.125 | 10% |

| Note: Data are hypothetical and for illustrative purposes. |

Investigating Apoptosis by Annexin V/PI Staining

To confirm that cytotoxicity is mediated by apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard. It allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Assay

During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis, where it intercalates with DNA. By using both stains, a flow cytometer can distinguish four cell populations.

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Detailed Experimental Protocol: Annexin V/PI Assay

Causality: This protocol requires careful handling to avoid mechanically damaging cell membranes, which would lead to false-positive PI staining. Washing with cold PBS and using a calcium-containing binding buffer are critical, as Annexin V's binding to PS is calcium-dependent.[21] Including unstained, Annexin V-only, and PI-only controls is essential for setting up the flow cytometer compensation and gates correctly.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS), cold

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[21]

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock).[19]

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with 2,3,6-TCA at a relevant concentration (e.g., near the IC50 value) for a specified time. Include a vehicle-treated negative control.

-

Harvesting: Collect all cells, including those floating in the supernatant (which are often apoptotic). For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension to pellet the cells.[19]

-

Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully aspirate the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[19] Gently mix.

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[20] Analyze the samples on a flow cytometer as soon as possible.

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).

Evaluation of Genotoxicity: The Comet Assay

To determine if a compound causes DNA damage, the Single Cell Gel Electrophoresis (SCGE), or Comet Assay, is a highly sensitive and versatile method.[22][23] It can detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[24]

Principle of the Comet Assay

In this technique, individual cells are embedded in a thin layer of agarose on a microscope slide.[22] The cells are then lysed using a high-salt detergent solution, which removes membranes and proteins, leaving behind the DNA as a nucleoid. The slides are then placed in an alkaline (pH > 13) buffer, which denatures the DNA, unwinding it.[24] During electrophoresis, the negatively charged DNA migrates towards the anode. If the DNA is damaged (i.e., contains breaks), smaller fragments will migrate faster and further than intact DNA, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA).[22][25] The intensity and length of the comet tail are proportional to the amount of DNA damage.

Caption: Key steps of the alkaline Comet Assay for genotoxicity assessment.

Detailed Experimental Protocol: Alkaline Comet Assay

Causality: The alkaline condition (pH > 13) is crucial as it not only denatures the DNA but also converts alkali-labile sites into single-strand breaks, increasing the sensitivity of the assay for detecting a broad range of DNA lesions.[24] All steps involving cell handling and slide preparation must be performed under dim light to prevent the induction of artefactual DNA damage by UV light.[22]

Materials:

-

Microscope slides (frosted ends recommended)

-

Normal melting point (NMP) and low melting point (LMP) agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with fresh 1% Triton X-100).[22]

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).[22]

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[22]

-

DNA staining solution (e.g., Ethidium Bromide or SYBR Green)

-

Horizontal gel electrophoresis unit and power supply

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat clean microscope slides with a layer of 1% NMP agarose and let it dry. This helps the subsequent LMP agarose layer to adhere.

-

Cell Embedding: Harvest cells treated with 2,3,6-TCA and controls. Resuspend a small number of cells (e.g., ~20,000) in PBS. Mix this cell suspension with 0.5-0.7% LMP agarose (at ~37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.

-

Lysis: Gently remove the coverslip and immerse the slides in cold, freshly prepared lysis solution. Incubate for at least 1 hour at 4°C in the dark.

-

DNA Unwinding (Alkaline Treatment): Carefully remove slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., ~0.7 V/cm) for 20-30 minutes. All these parameters (time, voltage) should be optimized for the specific cell type.

-

Neutralization and Staining: After electrophoresis, gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Stain the slides with a suitable DNA fluorescent dye.

-

Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized comet scoring software to quantify parameters like % DNA in the tail, tail length, and tail moment.

Summary and Future Directions

This guide outlines the core toxicological profile of this compound in cell lines, focusing on its presumed mechanisms of cytotoxicity and genotoxicity through metabolic activation, oxidative stress, and apoptosis. The provided protocols for MTT, Annexin V/PI, and Comet assays serve as a foundational framework for researchers to quantitatively assess these effects.

Significant research gaps remain, particularly the lack of specific data for the 2,3,6-TCA isomer. Future research should focus on:

-

Determining the IC50 values of 2,3,6-TCA in a panel of relevant human cell lines (e.g., liver, kidney, colon).

-

Identifying the specific metabolites of 2,3,6-TCA and confirming their role in toxicity.

-

Elucidating the precise signaling pathways (e.g., specific caspases, Bcl-2 family members) involved in apoptosis induction.

-

Conducting in vivo studies to validate the in vitro findings and assess systemic toxicity.

By systematically applying these advanced methodologies, the scientific community can build a comprehensive understanding of the risks associated with this compound exposure, paving the way for informed regulatory decisions and enhanced human safety.

References

- 1. This compound hydrochloride | Benchchem [benchchem.com]

- 2. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichloroaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 2,6- and 3,5-dimethylaniline in cultured mammalian cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. atcc.org [atcc.org]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. bosterbio.com [bosterbio.com]

- 22. researchgate.net [researchgate.net]

- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 24. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 21stcenturypathology.com [21stcenturypathology.com]

Solubility of 2,3,6-Trichloroaniline in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,6-trichloroaniline in organic solvents. Recognizing the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles of solubility and provides a robust framework for its experimental determination. By leveraging data from structurally similar isomers and presenting a detailed analytical protocol, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis. It is designed to empower users to accurately assess and apply the solubility characteristics of this compound in their specific research contexts.

Introduction: The Significance of Solubility in Chemical Applications

This compound is a halogenated aromatic amine, a chemical class of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The precise positioning of the three chlorine atoms on the aniline ring imparts specific physicochemical properties that influence its reactivity, and critically, its solubility. A thorough understanding of the solubility of this compound is paramount for a multitude of applications:

-

Reaction Chemistry: The choice of solvent is often dictated by the solubility of the reactants. Optimizing solvent selection can lead to improved reaction kinetics, higher yields, and simplified product isolation.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization. Knowledge of solubility curves in various solvents is essential for developing efficient purification protocols.

-

Formulation Development: In the pharmaceutical and agrochemical industries, the solubility of an active ingredient is a key determinant of its bioavailability and the feasibility of different formulation strategies.

-

Analytical Method Development: The choice of solvent is critical for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide will delve into the theoretical underpinnings of this compound's solubility, provide comparative data from its isomers, and offer a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of Trichloroanilines

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Below is a comparative table of the physicochemical properties of this compound and its isomers. This data provides a basis for understanding the subtle differences in their expected solubility profiles.

| Property | This compound | 2,4,6-Trichloroaniline | 2,3,4-Trichloroaniline | 2,4,5-Trichloroaniline |

| Molecular Formula | C₆H₄Cl₃N | C₆H₄Cl₃N | C₆H₄Cl₃N | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol | 196.46 g/mol [1] | 196.46 g/mol | 196.46 g/mol [2] |

| Boiling Point | 261.4°C at 760 mmHg[3] | 262°C[4] | 292°C[5] | 270°C[6] |

| Melting Point | Not specified | 73-75°C[4] | 66-69°C[5] | 93-95°C[6] |

| Density | 1.54 g/cm³[3] | ~1.5 g/cm³[7] | Not specified | Not specified |

| Appearance | Not specified | White to light yellow crystals[4] | White to off-white solid[8] | Off-white to light brown powder[9] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

-

Van der Waals Forces: The chlorinated benzene ring is a significant portion of the molecule, contributing to its nonpolar character and leading to London dispersion forces.

-

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds create a net dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.

Based on these structural features, a qualitative solubility profile for this compound can be predicted.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the amine group of the solute and the hydroxyl group of the solvent. Data for the 2,4,6-isomer shows good solubility in ethanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Moderate to high solubility is anticipated. These solvents can engage in dipole-dipole interactions with this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While van der Waals forces will be present, the lack of strong solute-solvent interactions will limit solubility. The 2,4,6-isomer is soluble in petroleum ether, a non-polar solvent mixture.[4]

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is predicted due to the similar polarities and the presence of C-Cl bonds in both the solute and the solvent. The 2,3,4- and 2,4,5-isomers are slightly soluble in chloroform.[2][8]

The following diagram illustrates the relationship between the molecular structure of this compound and its expected interactions with different solvent types.

References

- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5-trichloroaniline CAS#: 18487-39-3 [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2,3,4-trichloroaniline CAS#: 54686-91-8 [m.chemicalbook.com]

- 9. dir.indiamart.com [dir.indiamart.com]

A Senior Application Scientist's Guide to the Microbial Degradation of 2,3,6-Trichloroaniline in Soil

Foreword: The persistence of halogenated aromatic compounds in terrestrial ecosystems is a legacy of industrial and agricultural progress. Among these, 2,3,6-trichloroaniline (2,3,6-TCA) stands out as a particularly recalcitrant molecule, arising from the breakdown of pesticides and industrial synthesis. Its presence in soil is not merely an inert contamination but a persistent ecotoxicological threat. This guide is crafted for the hands-on scientist—the researcher at the bench and the professional in the field—to navigate the complex world of microbial remediation. We will move beyond mere protocols to explore the underlying logic, providing a framework for robust, reproducible, and insightful research into the bioremediation of this challenging pollutant.

Part 1: The Biochemical Challenge: Cleaving the Chlorinated Ring

The inherent stability of the 2,3,6-TCA molecule, conferred by the electron-withdrawing nature of its three chlorine substituents, makes it a difficult substrate for microbial enzymes. Degradation is a specialized metabolic capability, not a universal one. The initial enzymatic attack is the most critical and energetically demanding step, dictating the subsequent metabolic fate of the compound. Microbial strategies diverge significantly based on the availability of oxygen.

Aerobic Degradation: An Oxygen-Dependent Attack

In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of aromatic rings. For chloroanilines, this is typically initiated by an aniline dioxygenase.

The Proposed Aerobic Pathway:

-

Initial Oxidation: The process begins with a multicomponent aniline dioxygenase . This enzyme catalyzes the dihydroxylation of the aromatic ring, incorporating both atoms of molecular oxygen to form a substituted chlorocatechol. This is the key destabilizing step.

-

Ring Cleavage: The resulting trichlorocatechol is a substrate for catechol 1,2-dioxygenase . This enzyme performs an intradiol (ortho) cleavage, breaking the bond between the two hydroxylated carbons to form a chloro-muconic acid derivative.[1][2][3]

-

Downstream Metabolism: Through a series of subsequent enzymatic reactions involving hydrolases, isomerases, and dehydrogenases, the chlorinated aliphatic intermediates are processed. This sequence ultimately leads to the release of chloride ions and the formation of central metabolic intermediates like succinyl-CoA and acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) Cycle for complete mineralization.[4][5][6]

Caption: Proposed aerobic metabolic pathway for 2,3,6-TCA.

Anaerobic Degradation: Reductive Dechlorination

In anoxic environments, a fundamentally different strategy is employed. Without oxygen to act as an electron acceptor, microorganisms use the chlorinated compound itself as a terminal electron acceptor in a process known as organohalide respiration.

The Anaerobic Pathway:

The core mechanism is reductive dechlorination , the stepwise removal of chlorine atoms and their replacement with hydrogen.[7][8] This process is often carried out by specialized bacteria, such as members of the genus Dehalobacter.[9][10][11][12] For 2,3,6-TCA, the degradation would proceed via sequential dechlorination, likely forming dichloroaniline and then monochloroaniline isomers, before the aromatic ring is cleaved.[7][13] This process is generally slower than aerobic degradation but is vital in submerged soils, deeper aquifers, and sediments where oxygen is absent. The less-chlorinated aniline products are significantly less toxic and more amenable to subsequent aerobic degradation should environmental conditions change.

Part 2: Experimental Workflow: From Contaminated Soil to Characterized Degrader

The isolation of microorganisms with the specific capability to degrade 2,3,6-TCA is the foundational step for any bioremediation study. The following protocol is designed as a self-validating system to selectively enrich and isolate potent degraders.

Protocol 1: Enrichment and Isolation of 2,3,6-TCA Degrading Bacteria

Principle: This protocol uses selective pressure to enrich for microorganisms from a contaminated soil source that can utilize 2,3,6-TCA as a sole source of carbon and nitrogen. The subsequent isolation on solid media allows for the purification of individual strains.

Materials:

-

Soil from a site with known or suspected contamination by chlorinated pesticides or aniline derivatives.

-

Minimal Salts Medium (MSM), pH 7.0.

-

2,3,6-TCA (analytical grade).

-

Methanol (HPLC grade).

-

Sterile flasks, petri dishes, and standard microbiology labware.

Step-by-Step Methodology:

-

Preparation of Media:

-

Prepare a 100x stock solution of MSM concentrate.

-

Prepare a 10 g/L stock solution of 2,3,6-TCA in methanol. Filter-sterilize this solution using a 0.22 µm PTFE filter.

-

Causality: Using a concentrated stock of the toxic substrate prevents the need to add large volumes of solvent to the media. Methanol is a common choice but must be used judiciously as it can also be a carbon source.

-

-

Enrichment Phase:

-

In a 250 mL Erlenmeyer flask, combine 100 mL of sterile MSM with 10 g of sieved soil.

-

Add the 2,3,6-TCA stock solution to a final concentration of 25-50 mg/L.

-

Causality: This concentration is a critical starting point. It must be high enough to be the primary carbon/nitrogen source and thus apply selective pressure, but low enough to not be universally toxic.

-

-

Incubate at 28-30°C on a rotary shaker (150 rpm).

-

Every 10-14 days, transfer 10 mL of the culture to 90 mL of fresh MSM containing 2,3,6-TCA. Repeat this for 3-5 cycles.

-

Causality: Serial transfers dilute out non-growing organisms and soil particles, enriching for the microbial population that is actively metabolizing the target compound.

-

-

-

Isolation Phase:

-

After the final enrichment cycle shows consistent turbidity and/or substrate depletion (monitored by HPLC), prepare a serial dilution series (10⁻¹ to 10⁻⁷) of the culture in sterile saline.

-

Spread-plate 100 µL of the higher dilutions (10⁻⁴ to 10⁻⁷) onto MSM agar plates containing 100 mg/L 2,3,6-TCA.

-

Causality: Plating on solid media with the target compound as the sole carbon and nitrogen source is the ultimate selective step to isolate individual colonies capable of its utilization for growth.

-

-

Incubate the plates at 28-30°C for 7-21 days, observing for colony formation.

-

Pick morphologically distinct colonies and re-streak onto fresh selective plates to ensure purity.

-

-

Verification:

-

Inoculate pure isolates into liquid MSM with 50 mg/L 2,3,6-TCA.

-

Monitor growth (OD₆₀₀) and 2,3,6-TCA disappearance over time using HPLC, comparing against an uninoculated control. A true degrader will exhibit growth that is correlated with the disappearance of the substrate.

-

Caption: Step-by-step workflow for isolating 2,3,6-TCA degraders.

Part 3: Analytical Validation and Data Presentation

Robust analytical chemistry is non-negotiable for validating microbial degradation. It provides the quantitative proof of disappearance of the parent compound and allows for the identification of metabolic byproducts, which is essential for pathway elucidation.

Protocol 2: Analytical Methods

A. Quantification of 2,3,6-TCA by HPLC-UV:

-

Objective: To measure the concentration of 2,3,6-TCA in liquid culture over time.

-

Sample Prep: Centrifuge 1 mL of culture at >10,000 x g for 5 min. Transfer the supernatant to an HPLC vial.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic 70:30 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Diode Array Detector (DAD) at 242 nm.

-

-

Validation: A standard curve (0.5 to 100 mg/L) must be run with each batch of samples to ensure accurate quantification. The uninoculated control validates that loss is biotic.

B. Identification of Metabolites by GC-MS:

-

Objective: To identify intermediate and final products of the degradation pathway.

-

Sample Prep:

-

Acidify 10 mL of culture supernatant to pH ~2 with HCl.

-

Perform a liquid-liquid extraction twice with 5 mL of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

-

Optional Derivatization: For polar metabolites (like catechols), derivatize with BSTFA to increase volatility for GC analysis.

-

-

Instrumentation:

-

GC Column: DB-5ms or equivalent non-polar capillary column.

-

MS: Electron Impact (EI) ionization.

-

-

Identification: Compare mass spectra of unknown peaks against a reference library (e.g., NIST) and confirm with authentic standards where possible.

Data Presentation: A Self-Validating Table

Quantitative results should be presented to clearly demonstrate the efficacy of the isolated microorganisms.

Table 1: Degradation of 2,3,6-TCA (50 mg/L) by Isolated Strains after 14 Days

| Isolate ID | Final 2,3,6-TCA Conc. (mg/L) | % Degradation | Final Optical Density (OD₆₀₀) | Chloride Released (mg/L) |

| Strain ISO-1 | 2.3 ± 0.4 | 95.4% | 0.45 ± 0.05 | 25.1 ± 1.8 |

| Strain ISO-2 | 15.8 ± 1.1 | 68.4% | 0.21 ± 0.03 | 15.7 ± 1.1 |

| Consortium ENR-5 | < 0.5 (Below LOQ) | >99% | 0.62 ± 0.07 | 28.9 ± 2.0 |

| Uninoculated Control | 49.1 ± 0.8 | 1.8% | 0.01 ± 0.00 | < 1.0 (Below LOQ) |

| Values are mean ± standard deviation (n=3). LOQ = Limit of Quantification. |

Causality: This table structure is self-validating. It correlates the disappearance of the parent compound (% Degradation) with microbial growth (OD₆₀₀) and the release of a key stoichiometric product (Chloride), providing multiple lines of evidence for biodegradation.

References

- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 3. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Changes in Soil Characteristics, Microbial Metabolic Pathways, TCA Cycle Metabolites and Crop Productivity following Frequent Application of Municipal Solid Waste Compost - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. journals.asm.org [journals.asm.org]

2,3,6-Trichloroaniline stability and degradation products

An In-Depth Technical Guide to the Stability and Degradation of 2,3,6-Trichloroaniline

Introduction: The Profile of a Persistent Pollutant

This compound (2,3,6-TCA) is a chlorinated aromatic amine, a synthetic organic compound belonging to a class of chemicals that have found use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Its chemical structure, characterized by a benzene ring substituted with an amino group and three chlorine atoms, imparts significant chemical stability, but also considerable persistence in the environment and potential toxicity. While much of the environmental research has focused on its more common isomer, 2,4,6-trichloroaniline, the principles governing the stability and degradation of 2,3,6-TCA can be understood by examining the behavior of chlorinated anilines as a class.

These compounds enter the environment through industrial effluent, agricultural runoff, and as degradation products of various pesticides and herbicides.[3][4] Their presence in soil and water is of significant concern due to their potential for bioaccumulation and their classification as possible carcinogens.[1] This guide provides a detailed technical overview of the chemical stability of 2,3,6-TCA, its degradation under various environmental conditions, and the methodologies used to study these processes.

Table 1: Physicochemical Properties of Trichloroanilines Note: Data for 2,3,6-TCA is limited; properties of the well-studied 2,4,6-TCA isomer are provided for context and comparison.

| Property | Value (for 2,4,6-Trichloroaniline) | Reference |

| Molecular Formula | C₆H₄Cl₃N | [5][6] |

| Molar Mass | 196.46 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [2][7] |

| Melting Point | 77.5 - 78.5 °C | [5][7] |

| Boiling Point | 262 - 263 °C | [5][7] |

| Water Solubility | 30 - 40 mg/L at 20-25 °C | [4][7] |

| log P (Octanol-Water Partition Coeff.) | 3.69 | [4][5] |

| Vapor Pressure | 1.47 x 10⁻⁷ mmHg at 25 °C | [4][5] |

Section 1: Chemical Stability and Reactivity

The stability of 2,3,6-TCA is largely dictated by the electron-withdrawing effects of the chlorine atoms on the aromatic ring and the reactivity of the amino group.

General Stability and Incompatibilities

Under standard laboratory conditions, 2,3,6-TCA is a stable solid. However, like other anilines, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[3][8] Contact with these substances can lead to vigorous or exothermic reactions. Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).[4][8]

Abiotic Degradation: The Environmental Fate

In the absence of biological activity, the primary degradation pathways for chlorinated anilines are driven by environmental energy sources, principally sunlight.

2,3,6-TCA is expected to absorb ultraviolet (UV) light, particularly in the environmentally relevant spectrum (>290 nm), which can initiate its degradation.[3][4] The primary mechanism of photodegradation involves the generation of highly reactive hydroxyl radicals (•OH) in the atmosphere or aquatic environments, which attack the aromatic ring. The estimated atmospheric half-life for 2,4,6-TCA via this reaction is approximately 14 days.[3][4]

Direct photolysis can also occur, where the molecule absorbs light energy, leading to the cleavage of the carbon-chlorine bond. In aqueous solutions, irradiation of chloroanilines can lead to the formation of various photoproducts, including dechlorinated anilines, hydroxylated derivatives (aminophenols), and condensation products like azobenzenes.[4][9] The presence of natural photosensitizers in water, such as humic and fulvic acids, can accelerate this process.[3]

Chlorinated anilines, including 2,3,6-TCA, are generally resistant to hydrolysis under typical environmental pH conditions due to the lack of hydrolyzable functional groups.[3][4] The C-N and C-Cl bonds are stable and do not readily react with water.

Section 2: Biotic Degradation Pathways

Microbial activity is a critical driver for the breakdown of chlorinated anilines in soil and sediment. The specific pathway depends heavily on the presence or absence of oxygen.

Aerobic Degradation

Under aerobic conditions, microorganisms primarily utilize dioxygenases to initiate the breakdown of the aromatic ring. For chloroanilines, this process typically begins with hydroxylation of the ring to form a chlorocatechol. This intermediate then undergoes ring cleavage, followed by a series of metabolic steps to ultimately yield intermediates of central metabolism, carbon dioxide, and chloride ions. Numerous bacterial strains, such as Pseudomonas, Delftia, and Acinetobacter, have been identified that can degrade mono- and dichloroanilines.[10] While specific strains for 2,3,6-TCA are not well-documented, it is plausible that similar microbial consortia could adapt to degrade it, likely through co-metabolism where another carbon source supports microbial growth.[11]

Anaerobic Degradation

In anoxic environments like deep sediments, a different mechanism prevails: reductive dechlorination . Here, the chlorinated aniline serves as an electron acceptor. Microorganisms mediate the removal of chlorine atoms, which are replaced by hydrogen atoms. For 2,3,6-TCA, this would proceed stepwise, likely forming 2,3-dichloroaniline and 2,6-dichloroaniline as primary products, followed by further dechlorination to monochloroanilines and finally aniline. Studies on 2,4,6-TCA have shown that it undergoes reductive dehalogenation to form 2,4- and 2,6-dichloroaniline.[4] This process is significantly slower than aerobic degradation, with half-lives that can extend to many months.[4]

Section 3: Remediation via Advanced Oxidation Processes (AOPs)

For heavily contaminated sites, natural attenuation is often too slow. Advanced Oxidation Processes (AOPs) are engineered remediation technologies that generate highly potent oxidizing species, primarily the hydroxyl radical (•OH), to rapidly destroy recalcitrant organic pollutants.[12]

Common AOPs applicable to 2,3,6-TCA include:

-

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV light generates •OH radicals.

-

Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺) and H₂O₂ to produce •OH radicals. The reaction is enhanced by UV light (photo-Fenton).[13]

-

Heterogeneous Photocatalysis (e.g., TiO₂): A semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, creating an electron-hole pair that reacts with water and oxygen to produce •OH and other reactive oxygen species on the catalyst surface.[9][14]

These AOPs can achieve complete mineralization of chlorinated anilines, breaking them down into CO₂, water, and inorganic chloride and nitrate ions.[9][15]

Section 4: Experimental Protocols

Studying the fate of 2,3,6-TCA requires robust analytical methods and controlled experimental designs.

Protocol 1: Quantification of 2,3,6-TCA in Water by GC

This protocol is adapted from EPA Method 8131 for the analysis of anilines by Gas Chromatography (GC).[16]

1. Principle: A water sample is liquid-liquid extracted at a basic pH to isolate the neutral aniline compounds. The extract is concentrated and injected into a GC equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for separation and quantification.

2. Materials:

-

GC system with NPD or MS detector

-

Fused silica capillary column (e.g., SE-54 or equivalent)[16]

-

Extraction solvent: Methylene chloride (pesticide grade)

-

Drying agent: Anhydrous sodium sulfate

-

Reagents: Sodium hydroxide (for pH adjustment), 2,3,6-TCA analytical standard, internal standard.

-

Glassware: 1-L separatory funnels, concentration apparatus (Kuderna-Danish or equivalent).

3. Step-by-Step Procedure:

-

Sample Collection: Collect a 1-liter water sample in a clean glass bottle.

-